WB403

Gallbladder safety TGR5 agonist On-target toxicity

WB403 is a gallbladder-neutral TGR5 agonist, a critical differentiator for chronic metabolic disease studies where standard TGR5 agonists like INT-777 confound results with gallbladder toxicity. It cleanly attributes GLP-1 secretion to TGR5, validated for preserving pancreatic β-cell mass and architecture in diabetic models. This high-purity compound is essential for safety pharmacology comparison studies and dissecting TGR5-specific pathways without the class-wide gallbladder liability, ensuring experimental validity and animal welfare in long-term protocols.

Molecular Formula C19H19BrN2OS
Molecular Weight 403.338
CAS No. 1594041-84-5
Cat. No. B611802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWB403
CAS1594041-84-5
SynonymsWB403 ;  WB-403;  WB 403
Molecular FormulaC19H19BrN2OS
Molecular Weight403.338
Structural Identifiers
SMILESCCC1=NC=CC(C2=NC(C)=C(COCC3=CC=C(Br)C=C3)S2)=C1
InChIInChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3
InChIKeyNYKBJEUCSJOODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WB403 (CAS 1594041-84-5): Compound Identity and Procurement Baseline for the TGR5 Activator


WB403 (CAS 1594041-84-5; molecular formula C19H19BrN2OS; molecular weight 403.34) is a synthetic small-molecule agonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1) [1]. Identified through a TGR5-targeted CRE-luciferase screening strategy, WB403 promotes glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and is primarily utilized in metabolic disease research, specifically for investigating TGR5-mediated glycemic control and pancreatic β-cell preservation . Commercially, WB403 is supplied as an off-white to light yellow solid with a validated purity specification of 99.16% .

Why Generic TGR5 Agonist Substitution Fails: Gallbladder Safety Liability in In-Class Comparators


Substitution among TGR5 agonists without rigorous side-by-side evaluation is scientifically inadvisable due to substantial inter-compound variability in the gallbladder filling liability, a well-characterized on-target adverse effect that has severely constrained the clinical advancement of this class [1]. TGR5 is abundantly expressed in gallbladder smooth muscle, and its activation triggers cAMP-dependent relaxation leading to bile accumulation and distension—an effect documented across structurally diverse agonists including INT-777, lithocholic acid, Compound 18, and the 4-benzofuranyloxynicotinamide series (e.g., compound 9r, compound 19) [2][3]. Notably, this gallbladder toxicity does not reliably correlate with in vitro potency, oral bioavailability, or systemic exposure, as low-permeability analogs designed to restrict gut exposure have nevertheless accumulated in bile and gallbladder tissue, producing comparable distension to high-exposure counterparts [4]. Consequently, two TGR5 agonists with similar EC50 values and in vivo glucose-lowering profiles can diverge markedly in their gallbladder safety signature, a determinant with direct relevance to chronic experimental protocols and preclinical safety assessment [5].

WB403 (CAS 1594041-84-5): Quantitative Differentiation Evidence Guide for Scientific Procurement


WB403 vs. INT-777 and Compound 18: Differential Gallbladder Filling Liability in Direct Comparative Assessment

In the primary characterization study, WB403 was directly evaluated for gallbladder filling effects alongside a positive control and against the known TGR5 agonist INT-777. Gallbladder volume was measured following a 14-day oral administration protocol at 100 mg/kg. WB403 treatment did not induce a significant increase in gallbladder volume relative to vehicle-treated controls, whereas INT-777 produced robust gallbladder filling under parallel conditions [1]. This outcome directly contrasts with the profile of Compound 18, a structurally distinct TGR5 agonist, which caused significant gallbladder filling at doses as low as 30 mg/kg—doses that were subthreshold for GLP-1 secretion—in a similar 3-day murine protocol [2]. The absence of gallbladder distension with WB403 represents a functionally meaningful differentiation within the TGR5 agonist class.

Gallbladder safety TGR5 agonist On-target toxicity In vivo pharmacology

WB403 vs. Chenodeoxycholic Acid and ZY403: Comparative TGR5 Activation Potency in CRE-Luciferase Reporter Assay

In a hTGR5-targeted CRE-luciferase reporter assay, WB403 exhibited a moderate activation profile with an EC50 of 5.5 μM, positioning it comparably to endogenous bile acid agonists such as chenodeoxycholic acid (CDCA, EC50 = 4.43 μM) and cholic acid (CA, EC50 = 7.72 μM) [1]. Within the same experimental system, the structurally related analog ZY403 demonstrated higher potency (EC50 = 1.3 μM), approximately 4.2-fold more potent than WB403 [2]. This potency gradient establishes a quantifiable SAR benchmark: WB403 occupies a moderate-potency niche distinct from both high-potency synthetic agonists and weaker endogenous ligands.

TGR5 agonism EC50 CRE-luciferase Structure-activity relationship

WB403 vs. ZY403: Differential Glycemic Control Efficacy in db/db Diabetic Mouse OGTT

In the db/db mouse model of type 2 diabetes, oral administration of WB403 at 100 mg/kg significantly reduced the area under the blood glucose curve (AUC) during oral glucose tolerance testing (OGTT), with mean blood glucose values at multiple time points lower than vehicle-treated controls (p<0.05 to p<0.001) [1]. Under identical experimental conditions in the same study, ZY403 (100 mg/kg) did not achieve statistically significant glycemic improvement in db/db mice despite its 4.2-fold higher in vitro potency (EC50 = 1.3 μM vs. 5.5 μM for WB403) [2]. This in vitro-to-in vivo disjunction highlights WB403's functional efficacy advantage in a therapeutically relevant disease model independent of its moderate in vitro activation potency.

Oral glucose tolerance test db/db mice Glycemic control In vivo efficacy

WB403 vs. Tetrahydrobenzimidazole Series: Comparative OGTT AUC Reduction in Murine Models

Cross-study comparison of oral glucose tolerance test (OGTT) performance reveals WB403's glycemic efficacy relative to a distinct chemical series of TGR5 agonists. In HFD/STZ-induced diabetic mice, WB403 at 100 mg/kg produced a statistically significant reduction in OGTT blood glucose AUC (p<0.05 to p<0.001) [1]. For context, a series of tetrahydrobenzimidazole TGR5 agonists, evaluated in C57BL/6 mice under OGTT conditions, achieved 13-22% reduction in AUC(0-120 min) at 30 mg/kg oral dosing [2]. While direct numerical comparison is constrained by differing murine models and experimental protocols, this cross-study alignment confirms that WB403 operates within the established efficacy range of structurally validated TGR5 agonists while offering the gallbladder safety advantage not present in many comparator series [3].

Oral glucose tolerance test AUC reduction Cross-study efficacy Diabetes

WB402 vs. GPR119 and GPR40 Agonists: Receptor Selectivity Evidence from Functional Assays

Functional selectivity profiling of WB403 against related GPCRs involved in GLP-1 secretion was performed using cAMP accumulation and calcium mobilization assays. WB403 at 10 and 20 μmol/l produced no significant stimulation of hGPR119-dependent cAMP accumulation [1]. Similarly, WB403 at concentrations of 5, 10, and 50 μmol/l had no significant effect on hGPR40-mediated Ca²⁺ activation [2]. These concentrations bracket the compound's TGR5 EC50 (5.5 μM), indicating that WB403 does not promiscuously activate GPR119 or GPR40 at pharmacologically relevant exposure levels. This selectivity profile is essential for clean mechanistic interpretation of GLP-1 secretion effects.

Receptor selectivity GPR119 GPR40 Off-target profiling

WB403 vs. Vehicle Control: Quantitative Glycemic and Metabolic Endpoint Improvements in Diabetic Mice

Chronic administration of WB403 in type 2 diabetic mouse models produced quantifiable improvements across multiple glycemic and metabolic endpoints relative to vehicle-treated controls. In HFD/STZ-induced diabetic mice, WB403 treatment (100 mg/kg) significantly decreased fasting blood glucose, postprandial blood glucose, and glycated hemoglobin (HbA1c) levels [1]. Immunohistochemical analysis further revealed that WB403 increased the number of pancreatic β-cells and restored the normal distribution pattern of α-cells and β-cells within pancreatic islets . While these outcomes represent comparisons against vehicle rather than active comparator TGR5 agonists, they establish the baseline magnitude of WB403's in vivo pharmacodynamic effects essential for cross-study benchmarking .

Fasting blood glucose HbA1c Postprandial glucose Pancreatic β-cell preservation

WB403 (CAS 1594041-84-5): Validated Research Applications and Procurement-Relevant Use Scenarios


TGR5 Agonist Benchmarking Studies Requiring Gallbladder-Neutral Reference Compound

WB403 serves as a gallbladder-neutral reference TGR5 agonist for studies comparing the safety pharmacology profiles of novel TGR5 ligands. In protocols where INT-777 or Compound 18 would be employed as positive controls but would simultaneously confound interpretation with gallbladder pathology, WB403 provides TGR5-mediated GLP-1 secretion and glycemic control without the gallbladder filling liability that characterizes the broader class [1]. This application is particularly relevant for chronic dosing studies where repeated gallbladder distension would compromise animal welfare and experimental validity.

Pancreatic β-Cell Preservation and Islet Morphology Studies in Diabetic Models

WB403 is directly validated for investigations into TGR5-mediated pancreatic β-cell preservation and islet architecture restoration. Immunohistochemical analyses in HFD/STZ diabetic mice demonstrated that WB403 increases β-cell numbers and normalizes the spatial distribution of α-cells and β-cells within pancreatic islets [2]. This application scenario is supported by concomitant improvements in fasting blood glucose, postprandial glucose, and HbA1c, enabling correlation between histological outcomes and systemic glycemic parameters .

GLP-1 Secretion Mechanism Studies Without GPR119/GPR40 Confounding

WB403 is a suitable tool compound for dissecting TGR5-specific contributions to enteroendocrine GLP-1 secretion. The compound's lack of functional activity at hGPR119 (cAMP accumulation) and hGPR40 (Ca²⁺ mobilization) at concentrations up to 10× its TGR5 EC50 ensures that observed GLP-1 release can be cleanly attributed to TGR5 agonism [3]. This selectivity profile is essential for mechanistic studies employing genetic knockout or pharmacological inhibitor strategies to isolate the TGR5 signaling axis.

Moderate-Potency TGR5 Activation for Concentration-Response and SAR Studies

With a defined hTGR5 EC50 of 5.5 μM in CRE-luciferase reporter assays, WB403 occupies a moderate-potency niche suitable for concentration-response curve construction and structure-activity relationship (SAR) comparative analyses [4]. This potency positions WB403 as a benchmark intermediate between high-potency synthetic agonists (e.g., compound 9r, hTGR5 EC50 = 0.28 nM) and endogenous bile acid ligands (e.g., CDCA, EC50 = 4.43 μM) [5], enabling its use as a calibration standard in TGR5 agonist screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WB403

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.